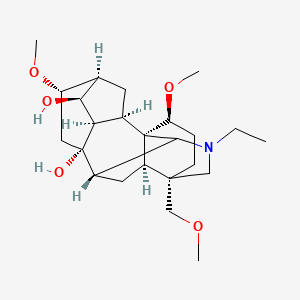
Talatisamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talatisamine is a highly oxygenated C19-diterpenoid alkaloid known for its intricate hexacyclic structure, which includes a 6/7/5/6/6/5-membered ring system. This compound is notable for its potassium channel inhibitory, antiarrhythmic, and neuroprotective activities .
Preparation Methods
The synthesis of talatisamine involves complex strategies due to its intricate structure. Two primary synthetic routes have been explored:
Radical-Based Strategies: This method involves the generation of a highly reactive C11-bridgehead radical, which sequentially adds to the C-ring and the aldehyde via a radical-polar crossover mechanism.
Skeletal Rearrangement Strategy: This method involves coupling the D-ring with the AE-ring, followed by oxidative dearomatization and a Diels-Alder reaction to form the 6/6-membered ring system.
Chemical Reactions Analysis
Talatisamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium to form different ring structures.
Reduction: Reduction reactions can be performed using reagents such as sodium bis(2-methoxyethoxy) aluminum hydride.
Substitution: Substitution reactions involve the use of reagents like benzoyl chloride to modify the hydroxyl groups.
Scientific Research Applications
Talatisamine has several scientific research applications:
Mechanism of Action
Talatisamine exerts its effects primarily by inhibiting potassium channels. This inhibition affects the flow of potassium ions across cell membranes, which can modulate various cellular activities. The compound also exhibits neuroprotective effects by reducing the neurotoxicity induced by beta-amyloid oligomers .
Comparison with Similar Compounds
Talatisamine is structurally similar to other C19-diterpenoid alkaloids such as aconitine and lappaconitine. it is unique due to its specific potassium channel inhibitory activity and its intricate hexacyclic structure . Similar compounds include:
Aconitine: Known for its voltage-dependent sodium channel activation and various biological effects.
Lappaconitine: Functions as a sodium channel inhibitor with antiarrhythmic and analgesic properties.
This compound stands out due to its specific inhibition of potassium channels and its potential neuroprotective applications.
Properties
Molecular Formula |
C24H39NO5 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23+,24-/m1/s1 |
InChI Key |
BDCURAWBZJMFIK-FLDLCTCNSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Synonyms |
talatisamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















